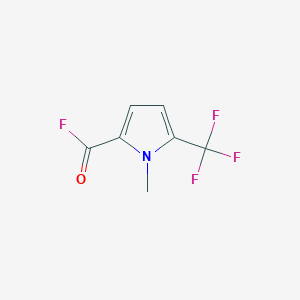
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a fluorinated pyrrole derivative that has been synthesized using various methods to explore its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, including proteases and kinases. This inhibition may lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can reduce inflammation and improve the survival rate of animals with certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for certain enzymes, making it an ideal tool for studying their function. However, one of the main limitations of using this compound is its toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Direcciones Futuras
There are many potential future directions for research on 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound and its potential interactions with other molecules. Additionally, new synthesis methods may be developed to produce this compound more efficiently and with higher purity. Finally, the potential use of this compound in other fields, such as materials science and catalysis, may also be explored.
Métodos De Síntesis
The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride has been achieved using different methods. One of the most common methods involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride, followed by treatment with hydrogen fluoride. Another method involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid with oxalyl chloride, followed by treatment with hydrogen fluoride. These methods have been optimized to produce high yields of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride with high purity.
Aplicaciones Científicas De Investigación
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride has been extensively studied for its potential applications in different fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been used as a building block for the synthesis of various biologically active compounds. It has also been studied for its potential use in the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Propiedades
Número CAS |
170693-22-8 |
|---|---|
Nombre del producto |
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride |
Fórmula molecular |
C7H5F4NO |
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
1-methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride |
InChI |
InChI=1S/C7H5F4NO/c1-12-4(6(8)13)2-3-5(12)7(9,10)11/h2-3H,1H3 |
Clave InChI |
ZGCBXCJMIYVEFA-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=C1C(F)(F)F)C(=O)F |
SMILES canónico |
CN1C(=CC=C1C(F)(F)F)C(=O)F |
Sinónimos |
1H-Pyrrole-2-carbonylfluoride,1-methyl-5-(trifluoromethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



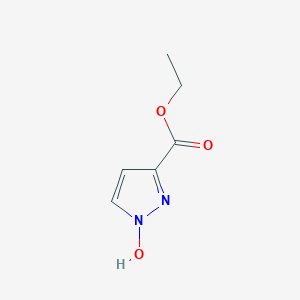
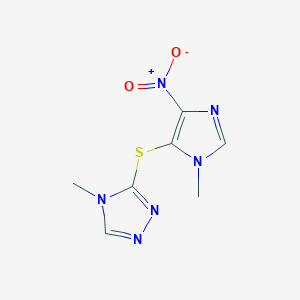
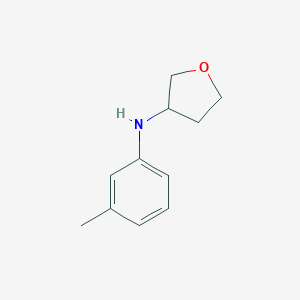
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
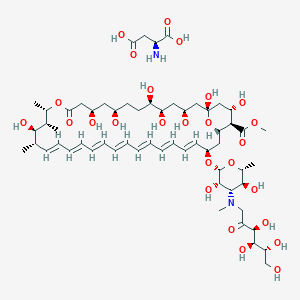
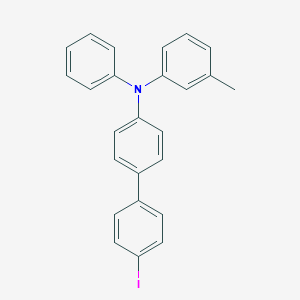
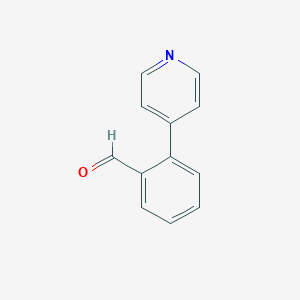
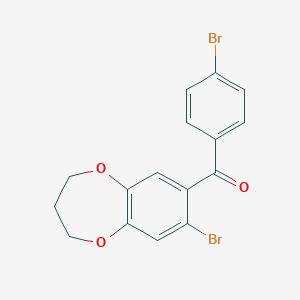
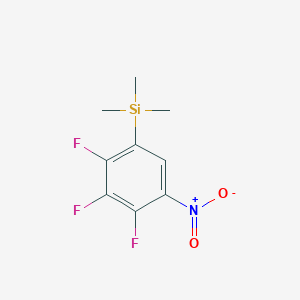
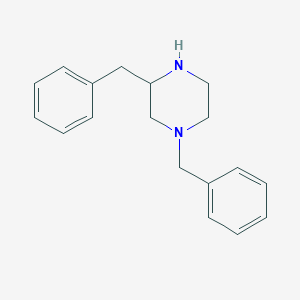
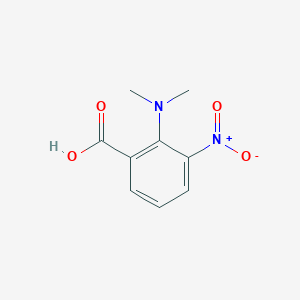
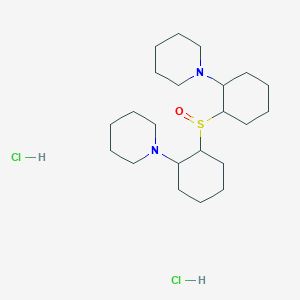
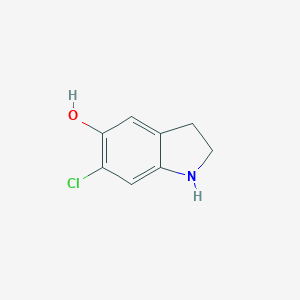
![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)